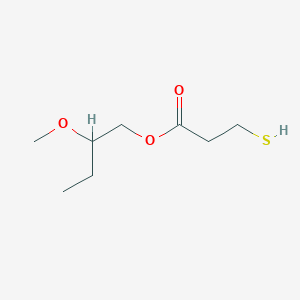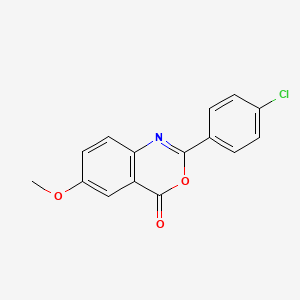
2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxy group attached to a benzoxazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-chloroaniline with methoxybenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the benzoxazinone ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzoxazinone derivatives.
Substitution: Formation of substituted benzoxazinone derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-6-methoxyquinazolin-4-one: Similar structure but with a quinazolinone core.
2-(4-Chlorophenyl)-6-methoxy-1,3-benzoxazole: Similar structure but with a benzoxazole core.
2-(4-Chlorophenyl)-6-methoxy-1,3-benzothiazole: Similar structure but with a benzothiazole core.
Uniqueness
2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazinone core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
95480-57-2 |
|---|---|
Fórmula molecular |
C15H10ClNO3 |
Peso molecular |
287.70 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-6-methoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10ClNO3/c1-19-11-6-7-13-12(8-11)15(18)20-14(17-13)9-2-4-10(16)5-3-9/h2-8H,1H3 |
Clave InChI |
GTCWUCSUPUFEFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
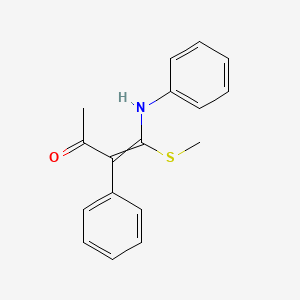
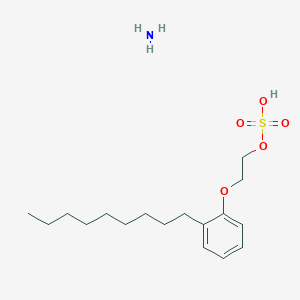
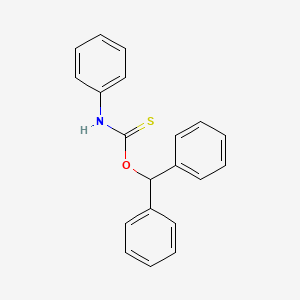
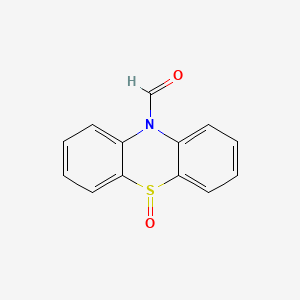
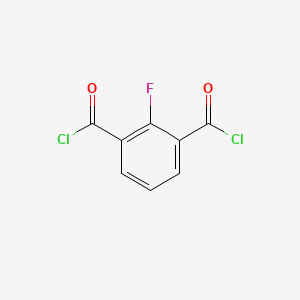
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
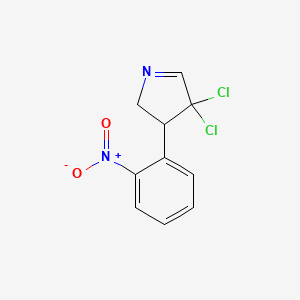
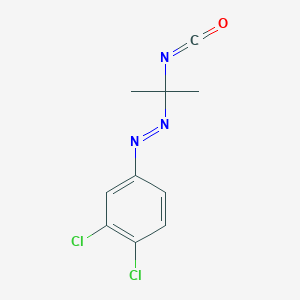
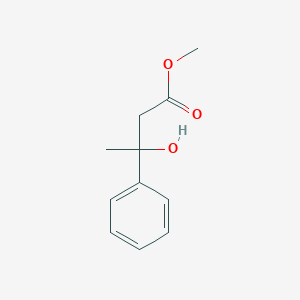

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
